4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride
Overview
Description
“4-(Aminomethyl)aniline dihydrochloride” is a compound with the CAS Number: 54799-03-0 . It is a light yellow to yellow powder or crystals . Its InChI Code is 1S/C7H10N2.2ClH/c8-5-6-1-3-7(9)4-2-6;;/h1-4H,5,8-9H2;2*1H .
Molecular Structure Analysis
The molecular structure of “4-(Aminomethyl)aniline dihydrochloride” has the formula C7H10N2.2ClH . The molecular weight is 195.09 .
Physical and Chemical Properties Analysis
“4-(Aminomethyl)aniline dihydrochloride” is a light yellow to yellow powder or crystals . It has a molecular weight of 195.09 . It is stored at room temperature .
Scientific Research Applications
Synthesis and Structural Properties
Research on thiazol derivatives, including the synthesis, spectroscopic, and structural properties of novel substituted 1,3-thiazolidin-4-ones, reveals a methodology that could be applicable to 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride. This includes reactions of chloral with substituted anilines to form various products, depending on the type of amine and reaction conditions, which might be relevant for synthesizing or modifying similar compounds (Issac & Tierney, 1996).
Heterocyclic Chemistry
The chemistry of derivatives like 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, which share a resemblance in heterocyclic structure to the compound of interest, is crucial for the synthesis of various heterocyclic compounds. These compounds serve as valuable building blocks in the synthesis of pyrazolo-imidazoles, thiazoles, and other heterocycles, indicating the potential utility of this compound in similar applications (Gomaa & Ali, 2020).
Antimicrobial and Antitumor Agents
Thiazolidinones and triazoles, related to the thiazol structure, are highlighted for their wide range of biological activities, including antimicrobial and antitumor effects. This suggests that this compound might possess similar bioactive properties, making it of interest for pharmaceutical research (Nazarov et al., 2021).
Advanced Oxidation Processes
The degradation of nitrogen-containing compounds using advanced oxidation processes is also relevant. This area of research focuses on the breakdown of recalcitrant compounds, which might include derivatives like this compound, indicating potential environmental applications (Bhat & Gogate, 2021).
Drug Development
The diverse biological potential of 4-thiazolidinones, which are structurally related to the compound of interest, underscores their significance in drug development. These compounds have been studied for their insectoacaricidal, anti-blastic, sugar-lowering, and other types of activity, suggesting possible research directions for this compound in medicinal chemistry (Abdurakhmanova et al., 2018).
Safety and Hazards
The safety information for “4-(Aminomethyl)aniline dihydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s structurally similar to betahistine, which is known to act on histamine receptors .
Mode of Action
Based on its structural similarity to betahistine, it might interact with its targets (possibly histamine receptors) to exert its effects .
Biochemical Pathways
Compounds that act on histamine receptors, like betahistine, are known to influence various biochemical pathways related to the regulation of vertigo associated with ménière’s disease .
Pharmacokinetics
The molecular weight of a structurally similar compound, 4-aminobenzamidine dihydrochloride, is 223143 Da , which might influence its bioavailability.
Result of Action
Compounds that act on histamine receptors, like betahistine, are known to provide relief from symptoms associated with ménière’s disease .
Properties
IUPAC Name |
4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.2ClH/c1-9(2)6-8-5(3-7)4-10-6;;/h4H,3,7H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMFKOWUROCUNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CS1)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677601 | |
Record name | 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023818-77-0, 1211487-08-9 | |
Record name | 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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